molecular formula C11H15N3S B11745179 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine

1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11745179
M. Wt: 221.32 g/mol
InChI Key: SVMPUTGIQDNYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and drug discovery. This molecule integrates two privileged pharmacophores: a 1H-pyrazole ring with an isopropyl substituent and a thiophene-methylamine group. The pyrazole moiety is a well-documented scaffold in bioactive molecules, known for its presence in compounds with a range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific 1-(propan-2-yl) substitution on the pyrazole ring is a common feature in research chemicals and pharmaceutical intermediates . Furthermore, the thiophene ring is another prominent heterocycle frequently employed in drug design to enhance binding affinity and modulate the electronic properties of lead compounds . The strategic linkage of these rings via a methylamine spacer creates a versatile building block for constructing more complex molecular architectures. Researchers can utilize this compound as a key intermediate in the synthesis of novel pyrazole-thiophene hybrid molecules, such as pyrazolyl–thiazole derivatives, which have recently demonstrated notable antimicrobial and antioxidant activities in experimental studies . Its structure suggests potential for use in computational studies, including molecular docking and density functional theory (DFT) calculations, to predict its interactions with biological targets and understand its electronic properties . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are encouraged to explore its full potential in developing new chemical entities and biological probes.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C11H15N3S/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11/h3-6,8-9,12H,7H2,1-2H3

InChI Key

SVMPUTGIQDNYQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For example:

  • Reactants : Hydrazine hydrate and acetylacetone (or substituted analogs) under acidic or basic conditions.

  • Conditions : Reflux in ethanol or methanol (6–12 hours) yields 4-acetylpyrazole intermediates.

  • Modification : Nitration or halogenation at the 4-position introduces functional groups for subsequent amination.

Reductive Amination of 4-Nitropyrazole

A high-yield route involves reducing 4-nitropyrazole to 4-aminopyrazole:

  • Procedure : Hydrogenation of 4-nitropyrazole over Pd/C or Pt/C catalysts (5–10 wt%) in aqueous HCl (1–6 M) under H₂ (14–105 psig).

  • Yield : Up to 96.8% for 3-chloro-1H-pyrazol-4-amine hydrochloride, demonstrating scalability.

Introduction of the Isopropyl Group

Alkylation of 4-Aminopyrazole

The 1-position is functionalized via nucleophilic substitution:

  • Reactants : 4-Aminopyrazole and isopropyl bromide or iodide.

  • Conditions : Base (K₂CO₃ or NaOH) in polar aprotic solvents (DMF, DMSO) at 60–80°C.

  • Yield : 70–85% for 1-isopropyl-1H-pyrazol-4-amine.

Microwave-Assisted Alkylation

Microwave irradiation enhances reaction efficiency:

  • Parameters : 150 W, 100°C, 30 minutes in ethanol with K₂CO₃.

  • Advantage : Reduces side products (e.g., over-alkylation).

Thiophen-2-ylmethylamine Incorporation

Reductive Amination with Thiophene-2-carbaldehyde

The 4-amino group reacts with thiophene-2-carbaldehyde via reductive amination:

  • Reactants : 1-Isopropyl-1H-pyrazol-4-amine and thiophene-2-carbaldehyde.

  • Conditions : NaBH₃CN or H₂/Pd-C in methanol, room temperature.

  • Yield : 65–78%.

Nucleophilic Substitution with Thiophen-2-ylmethyl Halides

Alternative routes employ thiophen-2-ylmethyl bromide or chloride:

  • Procedure : Reaction with 1-isopropyl-1H-pyrazol-4-amine in DMF with K₂CO₃ (12 hours, 60°C).

  • Challenges : Lower yields (55–60%) due to steric hindrance.

Optimization and Comparative Analysis

Catalytic Systems for Reductive Steps

CatalystSolventTemperatureYield (%)Selectivity (%)
Pd/C (5%)EtOH/HCl30°C96.8>95
Pt/C (5%)EtOH/HCl30°C92.493
Raney NiMeOH50°C78.285

Data from, highlighting Pd/C as optimal for nitro-group reduction.

Solvent Impact on Alkylation

SolventBaseTime (h)Yield (%)
DMFK₂CO₃1285
DMSONaOH879
EtOHK₂CO₃2462

Polar aprotic solvents favor higher yields by stabilizing intermediates.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aldehydes and alkylating agents.

  • Recrystallization : Ethanol/water mixtures yield pure product as white crystals.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.4 ppm (isopropyl CH₃), δ 4.2 ppm (N-CH₂-thiophene), and δ 6.8–7.4 ppm (thiophene protons).

  • MS (ESI+) : m/z 221.32 [M+H]⁺, consistent with molecular formula C₁₁H₁₆N₃S .

Chemical Reactions Analysis

1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

Medicinal Chemistry

1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine has been investigated for its potential therapeutic properties, particularly in the following areas:

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds can exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and lung cancer (A549) cells. The mechanism often involves the inhibition of DNA synthesis and interaction with key enzymes involved in tumorigenesis .

2. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of thiophene-containing compounds. The incorporation of thiophene into the pyrazole framework may enhance anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .

3. Neurological Applications
Pyrazole derivatives have been explored for their neuroprotective effects. The unique structural features of 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine may allow it to interact with neurotransmitter receptors or inhibit neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative disorders .

Case Study 1: Anticancer Activity

A study published in Drug Design, Development and Therapy demonstrated that pyrazole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. The compound was tested against HepG2 and A549 cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents like cisplatin .

Case Study 2: Anti-inflammatory Effects

In a recent investigation into the anti-inflammatory properties of thiophene derivatives, compounds similar to 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine were found to significantly reduce pro-inflammatory cytokine production in vitro. This suggests potential application in treating conditions such as rheumatoid arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways, leading to modulation of their activity.

    Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related pyrazol-4-amine derivatives, highlighting key differences in substituents, physicochemical properties, and synthetic pathways:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Synthesis Notes Reference
1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine C₈H₉N₃S 179.24 Thiophen-2-ylmethyl, H at 1-position Synthesized via reductive amination; baseline compound for sulfur-based analogues .
N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine C₁₀H₁₀FN₃ 203.21 2-Fluorobenzyl substituent Enhanced lipophilicity due to fluorine; synthesized via nucleophilic coupling .
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine C₁₃H₁₇N₃ 215.30 Isopropylphenyl at 1-position; 5-amine isomer Positional isomer with altered electronic distribution; synthesized via Pd-catalyzed coupling .
1-(2,2-Difluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine C₁₃H₁₅F₂N₃O 281.26 Difluoroethyl, 3-methoxybenzyl Improved metabolic stability; prepared via alkylation of pyrazole precursors .

Physicochemical and Electronic Properties

  • Thiophene vs.
  • Isopropyl vs. In contrast, difluoroethyl groups (as in C₁₃H₁₅F₂N₃O) enhance electron-withdrawing effects, which may modulate reactivity in electrophilic substitution reactions .

Biological Activity

1-(Propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine, also known by its chemical identifier CID 25479412, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article will delve into its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is C11H15N3S, with a molecular weight of 221.32 g/mol. The compound features a pyrazole ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibition properties. The specific compound in focus has shown promising results in several studies.

Anti-Cancer Activity

Recent research has highlighted the potential of pyrazole derivatives as selective cyclin-dependent kinase (CDK) inhibitors. A related study demonstrated that compounds with similar structures exhibited potent CDK2 inhibitory activity (Ki = 0.005 µM) and significant antiproliferative effects against various cancer cell lines (GI50 = 0.127–0.560 μM) . These findings suggest that 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine could possess similar anticancer properties.

Anti-inflammatory Effects

Pyrazole compounds have been explored for their anti-inflammatory effects. In vitro studies indicated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by significant percentages when compared to standard drugs . This suggests that the compound may also exhibit anti-inflammatory properties.

Antimicrobial Activity

A series of thiazol-4-one/thiophene-bearing pyrazole derivatives have been synthesized and tested for antimicrobial activity against multidrug-resistant pathogens. Some derivatives demonstrated significant inhibitory effects against various bacterial strains . While specific data on our compound is limited, structural similarities suggest potential antimicrobial efficacy.

The biological activities of pyrazole derivatives can often be attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : Pyrazoles can inhibit key enzymes involved in cell cycle regulation and inflammation.
  • Cytokine Modulation : They may reduce the production of pro-inflammatory cytokines.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

StudyFindings
Derivatives showed potent CDK2 inhibition and antiproliferative activity against cancer cell lines.
Compounds exhibited significant anti-inflammatory activity by inhibiting TNF-α and IL-6.
Antimicrobial evaluation revealed strong activity against MDR pathogens with some derivatives showing promising results.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Catalysts : Palladium or copper catalysts for coupling reactions (e.g., forming the pyrazole-thiophene linkage) .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres to prevent side reactions .
  • Temperature : Moderate heating (60–100°C) to balance reaction rate and selectivity .
  • Purification : Column chromatography or recrystallization to isolate the compound from byproducts .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods ensures accurate characterization:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and confirms bond lengths/angles (e.g., as demonstrated for similar pyrazole derivatives) .
  • IR Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target proteins .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to active sites, guided by X-ray structures of homologous targets .
  • Cellular Pathway Analysis : Western blotting or qPCR to assess downstream effects (e.g., apoptosis markers for anticancer activity) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicate Studies : Conduct independent replicates under identical conditions (solvent, cell line, assay protocol) .
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays .
  • Meta-Analysis : Compare results across studies to identify variables (e.g., pH, temperature) causing discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified thiophene or pyrazole groups (e.g., halogenation, alkyl chain extension) .
  • Pharmacophore Mapping : Identify critical functional groups using 3D-QSAR models .
  • Biological Screening : Test derivatives against a panel of targets (e.g., kinase inhibitors) to correlate structural changes with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.